molecular formula C14H19N3O3 B12480680 N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}ethanamine

Cat. No.: B12480680
M. Wt: 277.32 g/mol
InChI Key: IPDNPALAOKUFAQ-UHFFFAOYSA-N
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Description

ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE is a complex organic compound that features a combination of methoxy, oxadiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reactions: The phenyl group can be introduced through various coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final step involves the formation of the ethylamine moiety, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethylamine groups can be oxidized under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and methoxy groups can play a crucial role in these interactions by providing specific binding affinities and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-TRIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE
  • ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-THIADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE

Uniqueness

ETHYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32 g/mol

IUPAC Name

N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]ethanamine

InChI

InChI=1S/C14H19N3O3/c1-4-15-8-11-5-6-12(13(7-11)18-3)19-9-14-16-10(2)17-20-14/h5-7,15H,4,8-9H2,1-3H3

InChI Key

IPDNPALAOKUFAQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=NC(=NO2)C)OC

Origin of Product

United States

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